![molecular formula C7H8ClN5S B1610238 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 339286-31-6](/img/structure/B1610238.png)
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine (7CPT) is a heterocyclic compound belonging to the triazolo[4,5-d]pyrimidine family. It is a synthetic compound that has been studied for its potential biological and medicinal applications. 7CPT has been found to have a wide range of biological activities, including antiviral, antitumor, and antifungal activities. In addition, it has been studied for its potential to inhibit the activity of certain enzymes, such as kinases and proteases.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthetic Versatility and Rearrangement : Tang et al. (2014) discussed the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, showcasing their synthetic versatility. These compounds can undergo ring rearrangement to [1,5-c] analogues, demonstrating the potential for diverse chemical modifications and applications in drug development and material science (Tang, Wang, Li, & Wang, 2014).
Microwave-Assisted Synthesis : Divate and Dhongade-Desai (2014) explored an efficient microwave-assisted synthesis of 7-amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives. This method highlights the advancements in synthetic chemistry techniques, potentially applicable to the synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine for accelerating research and development processes (Divate & Dhongade-Desai, 2014).
Biological and Pharmaceutical Applications
Anticancer Activity : Hafez and El-Gazzar (2009) synthesized triazolopyrimidines with an incorporated thiazolidinone moiety, showing inhibitory effects on the growth of various cancer cell lines. This indicates the potential of triazolopyrimidine derivatives, including this compound, in anticancer research (Hafez & El-Gazzar, 2009).
Anticonvulsant Activities : Wang et al. (2015) detailed the design and synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, evaluated for their anticonvulsant activities. This research demonstrates the potential of triazolopyrimidine derivatives in developing new anticonvulsant drugs, suggesting possible neurological applications for related compounds (Wang, Piao, Zhang, & Quan, 2015).
Antimicrobial Activity : El-Agrody et al. (2001) explored the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and evaluated their antimicrobial activity. This highlights the potential of triazolopyrimidine derivatives in antimicrobial research, which could extend to this compound (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Mechanism of Action
Target of Action
The primary target of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell proliferation and apoptosis .
Mode of Action
This compound interacts with USP28, inhibiting its activity . The inhibition of USP28 leads to changes in the cellular processes that it regulates .
Biochemical Pathways
Upon inhibition of USP28, there is a downstream effect on the pathways that it regulates. One such pathway is the mitochondrial pathway . The compound induces apoptosis of cells probably through this pathway, accompanied with a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells, particularly cancer cells . This is achieved through the inhibition of USP28 and the subsequent effects on the mitochondrial pathway .
properties
IUPAC Name |
7-chloro-5-propylsulfanyl-2H-triazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5S/c1-2-3-14-7-9-5(8)4-6(10-7)12-13-11-4/h2-3H2,1H3,(H,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWQJACVMWFKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=NNN=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457286 | |
Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339286-31-6 | |
Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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